3-Hepten-2-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Hepten-2-one involves various chemical strategies, including Claisen rearrangement and multicomponent reactions. For instance, Claisen rearrangement of bridged bicyclic enol ethers has been explored to form bicyclic cyclobutanones, demonstrating a method relevant to the synthesis of complex organic structures including those similar to 3-Hepten-2-one (Robertson & Fowler, 2006).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 3-Hepten-2-one has been elucidated using various analytical techniques. For example, the crystal structure of certain derivatives has provided insights into their molecular geometry, demonstrating the utility of X-ray crystallography in understanding the structural aspects of such compounds (Sancak et al., 2010).
Chemical Reactions and Properties
The reactivity of 3-Hepten-2-one derivatives under various conditions has been a subject of study. For example, photoisomerization studies of related compounds have shed light on their stability and reaction pathways under the influence of light, contributing to our understanding of the photochemical properties of unsaturated ketones (Srinivasan, 1960).
Physical Properties Analysis
The physical properties of 3-Hepten-2-one, such as its phase behavior and stability, are crucial for its potential applications. Studies on similar compounds have demonstrated how intramolecular hydrogen bonding can affect the mesophases and self-assembling capabilities, which are important for materials science applications (Jiao et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Hepten-2-one, including its reactivity towards various reagents and conditions, are fundamental to its utility in synthesis and material science. Research into the kinetics and reaction products of related carbonyl compounds with radicals and ozone provides valuable insights into the atmospheric chemistry and potential environmental impacts of these substances (Smith et al., 1996).
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact :
- Smith, Rigler, Kwok, and Atkinson (1996) studied the kinetics and products of the gas-phase reactions of 6-Methyl-5-hepten-2-one with OH and NO3 radicals and O3. Their research is significant for understanding the atmospheric chemistry and environmental impact of such compounds (Smith et al., 1996).
Mass Spectrometry and Ionization Studies :
- McAdoo and Hudson (1981) explored the formation of [CH3CH2C(OH)CH2]+˙ from 1‐hepten‐3‐ol, contributing to the field of mass spectrometry and ionization studies (McAdoo & Hudson, 1981).
Polymer Science :
- Otsu, Nagahama, and Endo (1975) investigated the monomer-isomerization polymerizations of 2-Heptene and 3-Heptene, shedding light on polymer science applications (Otsu et al., 1975).
Chemical Kinetics and Radical Studies :
- Gäumann, Heusler, and Bensimon (1997) researched the heptene radical cations, contributing to the understanding of chemical kinetics and radical studies (Gäumann et al., 1997).
Catalysis and Hydrogenation Processes :
- Zienkiewicz-Machnik et al. (2017) focused on the tuning of nano-nickel selectivity with tin in the flow hydrogenation of 6-methyl-5-hepten-2-one, highlighting applications in catalysis and hydrogenation processes (Zienkiewicz-Machnik et al., 2017).
Combustion and Flame Studies :
- Wu, Liu, Tang, and Huang (2018) conducted ignition delay time measurements and kinetic modeling studies of 1-heptene, 2-heptene, and n-heptane, relevant to combustion and flame studies (Wu et al., 2018).
Hydroformylation and Organic Synthesis :
- Arhancet, Davis, and Hanson (1991) explored the hydroformylation of linear, terminal, and internal olefins, providing insights into organic synthesis applications (Arhancet et al., 1991).
Biological and Biotransformation Studies :
- Schwab, Bernreuther, Puapoomchareon, Mori, and Schreier (1991) researched the stereoselective formation of metabolites from 2-methyl-2-hepten-6-one by Botrytis cinerea, contributing to biological and biotransformation studies (Schwab et al., 1991).
Safety And Hazards
3-Hepten-2-one is a flammable liquid and poses a potential safety hazard in both its handling and storage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Proper handling and storage procedures should be followed due to its flammable nature .
Future Directions
3-Hepten-2-one finds various applications in the food industry. It is commonly used as a food additive and flavoring agent, owing to its unique properties . It is also used as a fragrance ingredient in the cosmetics and personal care industry . Its distinct aroma and taste make it valuable in different industrial applications .
properties
IUPAC Name |
(E)-hept-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZQADGLDKIPM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; powerfull grassy-green pungent odour | |
Record name | 3-Hepten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 °C. @ 13.00 mm Hg | |
Record name | 3-Hepten-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 3-Hepten-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Hepten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.841-0.847 | |
Record name | 3-Hepten-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Hepten-2-one | |
CAS RN |
1119-44-4, 5609-09-6 | |
Record name | 3-Hepten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hepten-2-one, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hepten-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hept-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEPTEN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hepten-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.